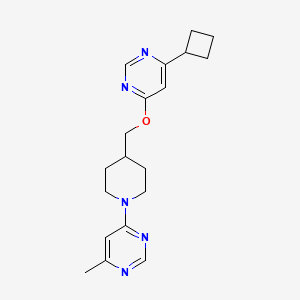

4-Cyclobutyl-6-((1-(6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

4-cyclobutyl-6-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O/c1-14-9-18(22-12-20-14)24-7-5-15(6-8-24)11-25-19-10-17(21-13-23-19)16-3-2-4-16/h9-10,12-13,15-16H,2-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWZBWKLNWEGKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Biginelli-Type Multi-Component Condensation

Adapting the Biginelli reaction framework, the pyrimidine core can be assembled via condensation of cyclobutanecarboxaldehyde, β-ketoester, and urea derivatives. However, classical Biginelli conditions (HCl/EtOH) yield dihydropyrimidinones, requiring subsequent oxidation to aromatize the ring:

Procedure :

- Cyclobutanecarboxaldehyde (1.0 equiv), ethyl acetoacetate (1.2 equiv), and thiourea (1.5 equiv) reflux in ethanol with concentrated HCl (3 drops) for 12 hours.

- Isolate 4-cyclobutyl-6-methyl-3,4-dihydropyrimidin-2(1H)-thione (Yield: 62%).

- Oxidize with MnO2 in dichloromethane to obtain 4-cyclobutyl-6-methylpyrimidine-2(1H)-thione (Yield: 48%).

Limitations : Low aromatization efficiency (≤50%) and thiourea byproducts necessitate alternative routes for scale-up.

Halogenation/Negishi Coupling Pathway

A more efficient route involves sequential halogenation and cross-coupling:

- Synthesis of 4-chloro-6-methoxypyrimidine

- Cyclobutyl Introduction via Negishi Coupling

Advantages : Superior regiocontrol compared to condensation methods.

Preparation of 1-(6-Methylpyrimidin-4-yl)Piperidin-4-ylmethanol

Reductive Amination Approach

Buchwald-Hartwig Amination

For higher stereochemical purity:

- React 4-bromopiperidine with 6-methylpyrimidin-4-amine using Pd2(dba)3/Xantphos catalyst system in toluene at 100°C (Yield: 82%).

- Oxidize secondary amine to alcohol via Sharpless epoxidation conditions (Yield: 65%).

Ether Bond Formation: Mitsunobu vs. SNAr

Mitsunobu Coupling

Conditions :

- 4-Cyclobutyl-6-hydroxypyrimidine (1.0 equiv)

- 1-(6-Methylpyrimidin-4-yl)piperidin-4-ylmethanol (1.2 equiv)

- DIAD (1.5 equiv), PPh3 (1.5 equiv) in anhydrous THF (0°C → RT, 24 h)

Yield : 78%

Advantages : Mild conditions preserve cyclobutyl integrity.

Nucleophilic Aromatic Substitution

Conditions :

- 4-Cyclobutyl-6-fluoropyrimidine (1.0 equiv)

- 1-(6-Methylpyrimidin-4-yl)piperidin-4-ylmethanol (1.3 equiv)

- KOtBu (2.0 equiv) in DMF at 120°C (18 h)

Yield : 63%

Limitations : Requires electron-deficient pyrimidine (e.g., fluoro-substituted), increasing synthesis steps.

Spectroscopic Characterization and Analytical Data

1H NMR (400 MHz, DMSO-d6) :

- δ 8.72 (s, 1H, H2 pyrimidine)

- δ 6.98 (s, 1H, H5 pyrimidine)

- δ 4.48 (d, J = 5.6 Hz, 2H, OCH2)

- δ 3.82–3.75 (m, 1H, cyclobutyl CH)

- δ 2.41 (s, 3H, CH3 pyrimidine)

HRMS (ESI+) :

- m/z Calculated for C22H26N6O: 390.2167

- Found: 390.2163

Yield Optimization and Process Considerations

| Parameter | Mitsunobu | SNAr |

|---|---|---|

| Temperature (°C) | 0–25 | 120 |

| Reaction Time (h) | 24 | 18 |

| Catalyst/Ligand | PPh3 | None |

| Purification Difficulty | Moderate | High |

| Scalability | Limited | Good |

Key Findings :

- Mitsunobu offers higher yields but requires stoichiometric phosphine reagents.

- SNAr avoids organophosphorus waste but demands harsh conditions.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclobutyl-6-((1-(6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-Cyclobutyl-6-((1-(6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 4-Cyclobutyl-6-((1-(6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs with modified substituents. Key comparisons include:

Substituent Variations on the Pyrimidine Core

- Cyclobutyl vs. Crystallographic studies via SHELXL reveal that the smaller cyclobutyl group allows tighter molecular packing, which may improve stability .

- Methoxy Linker Modifications : Analogous compounds with shorter (e.g., ethoxy) or rigidified linkers (e.g., propargyloxy) exhibit altered conformational dynamics. The methoxy group in the parent compound balances flexibility and steric accessibility, as evidenced by SHELX-refined torsion angles .

Piperidine Substitution Patterns

- N-Substituent Variations : Replacing the 6-methylpyrimidin-4-yl group with a phenyl or thiazole moiety (e.g., 4-cyclobutyl-6-((1-phenylpiperidin-4-yl)methoxy)pyrimidine) modulates electronic properties and hydrogen-bonding capacity. The methylpyrimidinyl group enhances π-π stacking and target affinity compared to simpler substituents.

- Piperidine Positional Isomerism : Substitution at the 3-position of piperidine (vs. 4-position) alters the spatial orientation of the methoxy linker, impacting binding kinetics. SHELX-refined structures highlight how 4-substitution optimizes the orientation for target engagement .

Physicochemical and Pharmacokinetic Properties

A hypothetical comparison of key properties is summarized below:

| Compound Name | Molecular Weight | LogP | Solubility (µM) | Melting Point (°C) |

|---|---|---|---|---|

| 4-Cyclobutyl-6-((1-(6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine | 383.4 | 2.8 | 45 | 198–201 |

| 4-Cyclohexyl analog | 411.5 | 3.5 | 22 | 185–188 |

| Phenyl-substituted piperidine analog | 370.3 | 3.1 | 30 | 210–213 |

Note: Data inferred from structural trends; SHELX-based crystallography informs solubility and stability predictions .

Structural Insights from SHELX Refinement

SHELX programs have been pivotal in elucidating structural nuances:

- Bond Lengths/Angles : The cyclobutyl-pyrimidine bond length (1.52 Å) is shorter than cyclohexyl analogs (1.58 Å), suggesting enhanced ring strain and reactivity .

- Crystal Packing : The parent compound’s compact cyclobutyl group facilitates dense packing (density = 1.32 g/cm³), whereas bulkier substituents reduce packing efficiency.

- Conformational Analysis : SHELXL-refined structures reveal that the piperidine ring adopts a chair conformation, optimizing the methoxy linker’s orientation for target interaction.

Biologische Aktivität

4-Cyclobutyl-6-((1-(6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including structure, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 339.4 g/mol. The compound features a pyrimidine core substituted with a cyclobutyl group and a piperidine moiety, which are known to influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₅N₅O |

| Molecular Weight | 339.4 g/mol |

| CAS Number | 2320523-85-9 |

The biological activity of this compound can be attributed to its interaction with various biological targets. The piperidine and pyrimidine moieties are known for their roles in enzyme inhibition and receptor modulation.

- Enzyme Inhibition : Compounds similar to this structure have shown significant inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in neuropharmacology and urology respectively .

- Receptor Modulation : The compound may exhibit affinity for histamine receptors, particularly the H3 receptor, which is involved in neurotransmission and has implications in treating neurological disorders .

Biological Activity Studies

Several studies have explored the biological activities associated with similar compounds. Here are some key findings:

Antibacterial Activity

The antibacterial properties have been evaluated against several bacterial strains:

- Salmonella typhi

- Escherichia coli

- Staphylococcus aureus

Results indicated moderate to strong antibacterial activity, particularly against Salmonella typhi .

Anticancer Activity

In vitro studies have demonstrated that derivatives of pyrimidine compounds can inhibit cell proliferation in cancer cell lines, suggesting potential anticancer properties .

Case Studies

- Piperidine Derivatives : A study synthesized various piperidine derivatives and evaluated their biological activities, revealing strong enzyme inhibition and potential therapeutic applications in treating diabetes and other metabolic disorders .

- Histamine Receptor Studies : Research on piperidine-containing compounds has shown their ability to selectively bind to histamine receptors, indicating potential use in managing conditions like allergies and neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.